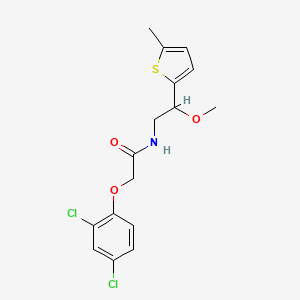
2-(2,4-dichlorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic compound that has been synthesized and studied for its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Metabolism and Environmental Impact
Research into the metabolism of chloroacetamide herbicides, including derivatives similar to 2-(2,4-dichlorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide, has been conducted to understand their environmental impact and potential carcinogenic properties. For example, studies have identified key metabolic pathways in both human and rat liver microsomes, highlighting the complex metabolic activation that may lead to DNA-reactive products and carcinogenicity in rats (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives offer insights into their potential applications. For instance, the synthesis of thiazole substituted coumarins and their antimicrobial activity (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009) and the structural study of N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives for potential pesticide use (Olszewska, Tarasiuk, & Pikus, 2009) demonstrate the chemical versatility and potential for agricultural applications.
Biodegradation and Environmental Remediation
The biodegradation of chloroacetamide herbicides, such as acetochlor, through processes like N-deethoxymethylation by specific bacterial strains, highlights the potential for environmental remediation strategies. This research emphasizes the role of microbial communities in breaking down potentially harmful chemicals in the environment (Wang et al., 2015).
Antimicrobial and Anticancer Properties
Exploratory studies on the antimicrobial and anticancer properties of certain derivatives have been conducted. For example, the synthesis and evaluation of novel imines and thiazolidinones for antimicrobial activities (Fuloria, Singh, Yar, & Ali, 2009) and investigations into oxadiazole derivatives with α-glucosidase inhibitory potential for medical applications (Iftikhar et al., 2019) suggest the diverse pharmacological applications of these compounds.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-10-3-6-15(23-10)14(21-2)8-19-16(20)9-22-13-5-4-11(17)7-12(13)18/h3-7,14H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJOZTYQAPPNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)

![tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2896086.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide](/img/structure/B2896089.png)

![2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2896098.png)
![4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2896099.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896101.png)

